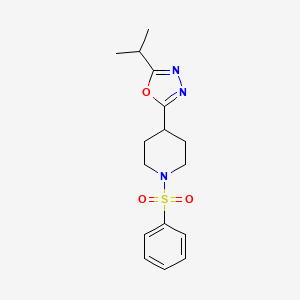

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

CAS No.: 1170851-80-5

Cat. No.: VC4143669

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170851-80-5 |

|---|---|

| Molecular Formula | C16H21N3O3S |

| Molecular Weight | 335.42 |

| IUPAC Name | 2-[1-(benzenesulfonyl)piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |

| Standard InChI Key | AKBLWMRHSSJVQN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

"2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole" is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. This chemical framework is widely recognized for its versatile biological and pharmacological properties. The compound integrates an oxadiazole ring with functional groups such as isopropyl and phenylsulfonyl-piperidine, which contribute to its unique chemical and biological characteristics.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Formation of the 1,3,4-oxadiazole core through cyclization reactions involving hydrazides and carboxylic acids.

-

Subsequent substitution reactions to introduce the isopropyl and phenylsulfonyl-piperidine groups.

For example:

-

Hydrazides react with carbon disulfide under basic conditions to form dithiocarbazates.

-

Cyclization with oxidizing agents yields the oxadiazole ring.

-

Functionalization steps introduce the piperidine and sulfonamide moieties.

Applications in Medicinal Chemistry

This compound holds promise as a lead molecule in drug discovery for:

-

Antimicrobial Agents: Effective against multidrug-resistant strains due to its oxadiazole core .

-

Neurological Drugs: Potential applications in treating schizophrenia or depression due to piperidine's receptor-binding properties .

-

Agrochemicals: May serve as an active ingredient in pesticides targeting phytopathogenic bacteria .

Research Findings

Recent studies on oxadiazoles highlight their broad-spectrum utility:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume